Reversible Streptavidin Binding: Desthiobiotin vs. Biotin Affinity Differential Enables Mild, Nondenaturing Elution
DBCO-PEG4-Desthiobiotin incorporates a desthiobiotin group that binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹¹ M, compared to biotin's Kd of approximately 10⁻¹⁵ M, representing a ~10,000-fold lower binding affinity . This quantitative difference enables complete elution of desthiobiotinylated molecules from streptavidin resins using mild competitive displacement with free biotin, whereas biotin-streptavidin complexes are essentially irreversible under nondenaturing conditions . In pull-down experiments, this differential affinity translates to selective elution of desthiobiotin-tagged protein complexes while endogenous biotinylated molecules remain bound to the streptavidin matrix, minimizing background contamination .
| Evidence Dimension | Streptavidin binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd ≈ 10⁻¹¹ M (desthiobiotin moiety of DBCO-PEG4-Desthiobiotin) |
| Comparator Or Baseline | Biotin: Kd ≈ 10⁻¹⁵ M (e.g., DBCO-PEG4-Biotin biotin moiety) |
| Quantified Difference | ~10,000-fold lower affinity for desthiobiotin |
| Conditions | In vitro streptavidin binding assays; elution with excess free biotin (typically 2–10 mM biotin in neutral buffer) |
Why This Matters
This affinity differential directly enables reversible, nondenaturing affinity purification workflows that preserve protein structure and function, which is impossible with conventional biotin tags.
